molecular formula C25H24N2O2 B1163948 BB-22 5-hydroxyquinoline isomer

BB-22 5-hydroxyquinoline isomer

Cat. No. B1163948
M. Wt: 384.5
InChI Key: DDKMWXFYZXNBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 5-hydroxyquinoline isomer differs from BB-22 structurally by having the hydroxyquinoline group attached at the five position instead of through the eight position of the ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

1. Analytical Differentiation in Forensic Drug Analysis

BB-22 5-hydroxyquinoline isomer poses challenges in forensic drug analysis due to its structural similarity with other synthetic cannabinoids. Differentiating it from its isomers is crucial for legal and forensic purposes. Studies have employed techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry for effective separation and identification of these isomers (Kohyama et al., 2016).

2. Catalysis and Chemical Reactions

BB-22 5-hydroxyquinoline isomer has been studied for its role in catalytic processes. In one study, modified zeolites using 8-hydroxyquinoline demonstrated improved catalytic performance for skeletal isomerization of n-butene (Shang et al., 2008). Additionally, reactions involving hydroxyquinolines, including 5-hydroxyisoquinoline, with hydrocarbons in superacids were investigated for their potential in organic synthesis (Koltunov et al., 2002).

3. Computational Studies in Chemistry

Computational studies, such as Density Functional Theory (DFT), have been used to explore the stability and behavior of BB-22 5-hydroxyquinoline isomers. These studies provide insights into their structural properties and potential chemical applications (Heidarnezhad et al., 2013).

4. Pharmaceutical Research

Research has explored the potential anticancer effects of compounds derived from 5-hydroxyquinoline. For instance, a study investigated the effects of a novel molecule based on pillar[5]arene including multi-quinoline units on human breast cancer cells (Eroglu Gunes et al., 2020).

5. Biophysics and Protein Interaction

BB-22 5-hydroxyquinoline isomer has been studied for its interaction with proteins, such as human serum albumin, using multispectroscopic techniques and molecular modeling. These studies are significant for understanding the drug-protein interactions and designing better pharmaceuticals (Shiriskar et al., 2015).

6. Alzheimer's Disease Research

8-hydroxyquinoline derivatives, structurally similar to BB-22 5-hydroxyquinoline isomer, have been investigated for their potential in treating Alzheimer's disease. These compounds exhibit inhibitory effects against amyloid-beta aggregation and possess antioxidant properties (Yang et al., 2018).

properties

Product Name

BB-22 5-hydroxyquinoline isomer

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-14-6-12-22-20(24)11-7-15-26-22)21-17-27(16-18-8-2-1-3-9-18)23-13-5-4-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

DDKMWXFYZXNBKO-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

synonyms

quinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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